

# An In-depth Technical Guide to the Spectral Data of Phenyl Propionate

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## Compound of Interest

Compound Name: Phenyl propionate

Cat. No.: B036179

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **phenyl propionate**. It is intended for researchers, scientists, and drug development professionals who require detailed spectral information and experimental protocols for this compound.

## Spectroscopic Data Summary

The structural identity of **phenyl propionate** (C<sub>9</sub>H<sub>10</sub>O<sub>2</sub>) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized in the tables below.

Table 1: <sup>1</sup>H NMR Spectral Data for **Phenyl Propionate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.36	Multiplet	2H	Ar-H (ortho)
~7.20	Multiplet	2H	Ar-H (meta)
~7.07	Multiplet	1H	Ar-H (para)
2.59	Quartet	2H	-CH <sub>2</sub> -
1.25	Triplet	3H	-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **Phenyl Propionate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~173.0	C=O (Ester)
~150.8	Ar-C (Quaternary)
~129.3	Ar-C
~125.8	Ar-C
~121.6	Ar-C
~27.7	-CH <sub>2</sub> -
~9.1	-CH <sub>3</sub>

Table 3: Infrared (IR) Spectral Data for **Phenyl Propionate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3070	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1760	Strong	C=O Ester Stretch
~1595	Medium	Aromatic C=C Stretch
~1495	Medium	Aromatic C=C Stretch
~1190	Strong	C-O Ester Stretch
~750	Strong	Aromatic C-H Bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data for **Phenyl Propionate**

m/z	Relative Intensity (%)	Assignment
150	~20	[M] <sup>+</sup> (Molecular Ion)
94	100	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol)
57	~43	[C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup> (Propionyl cation)
29	~29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Ethyl cation)

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **phenyl propionate** for <sup>1</sup>H NMR or 50-75 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
  - Cap the NMR tube and gently invert to ensure a homogenous solution.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the <sup>1</sup>H and <sup>13</sup>C spectra using standard instrument parameters. For <sup>13</sup>C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

## 2.2. Infrared (IR) Spectroscopy

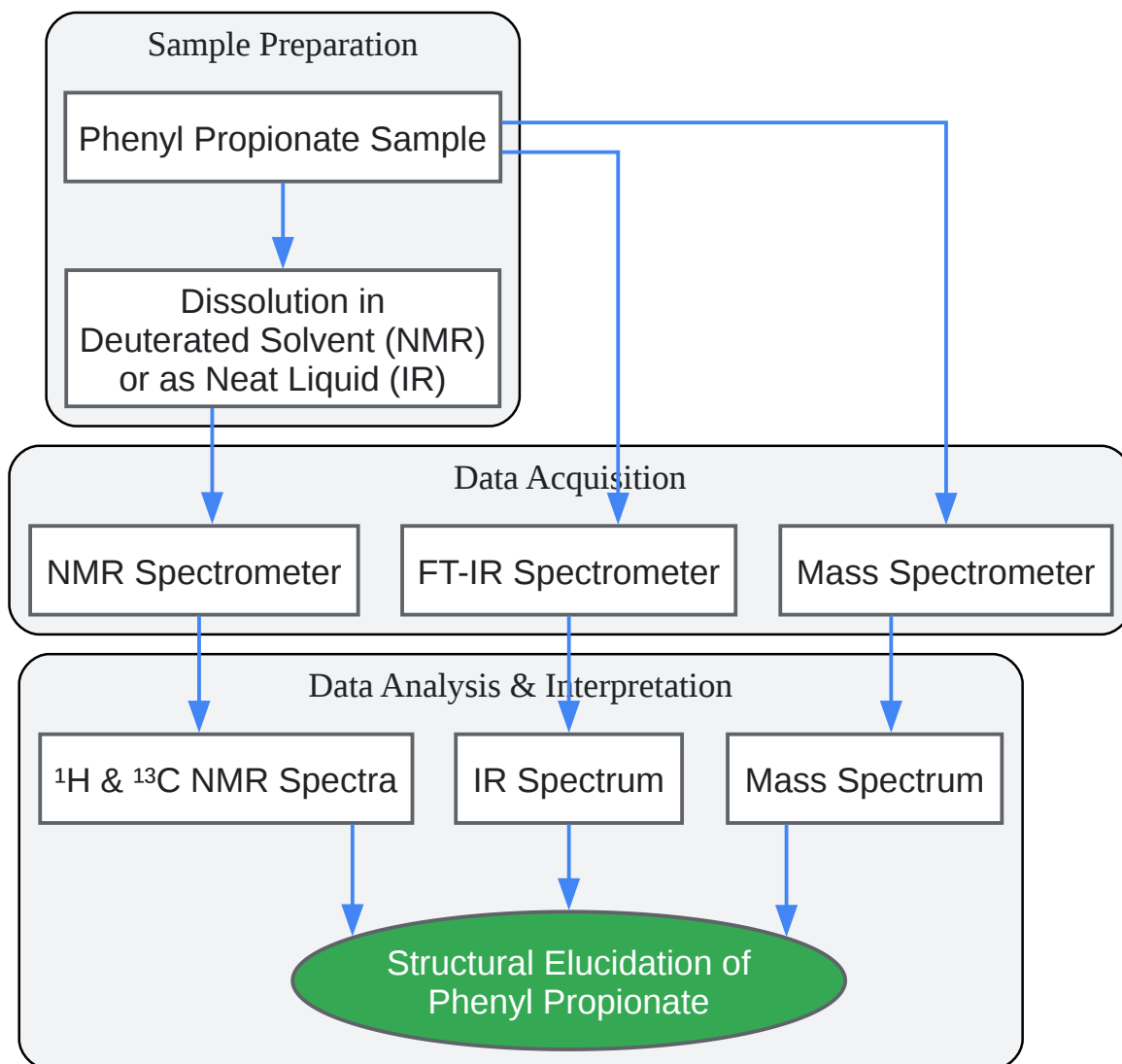
- Sample Preparation (Neat Liquid):
  - Place a drop of liquid **phenyl propionate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top of the first to create a thin liquid film.
- Data Acquisition:
  - Place the salt plates into the sample holder of the FT-IR spectrometer.
  - Acquire the IR spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Collect a background spectrum of the empty salt plates to subtract from the sample spectrum.
- Data Processing:
  - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify and label the major absorption bands and assign them to the corresponding functional groups.

## 2.3. Mass Spectrometry (MS)

- Sample Introduction:
  - Introduce a small amount of the **phenyl propionate** sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.
- Ionization:
  - Bombard the sample with a high-energy electron beam (typically 70 eV for Electron Ionization - EI) to induce ionization and fragmentation.
- Mass Analysis:
  - Accelerate the resulting positively charged ions (molecular ion and fragment ions) into a mass analyzer (e.g., quadrupole or time-of-flight).
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- Data Processing:
  - The detector records the abundance of each ion at a specific  $m/z$  value.
  - The data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .
  - Identify the molecular ion peak and the major fragment ions to confirm the molecular weight and deduce structural information.

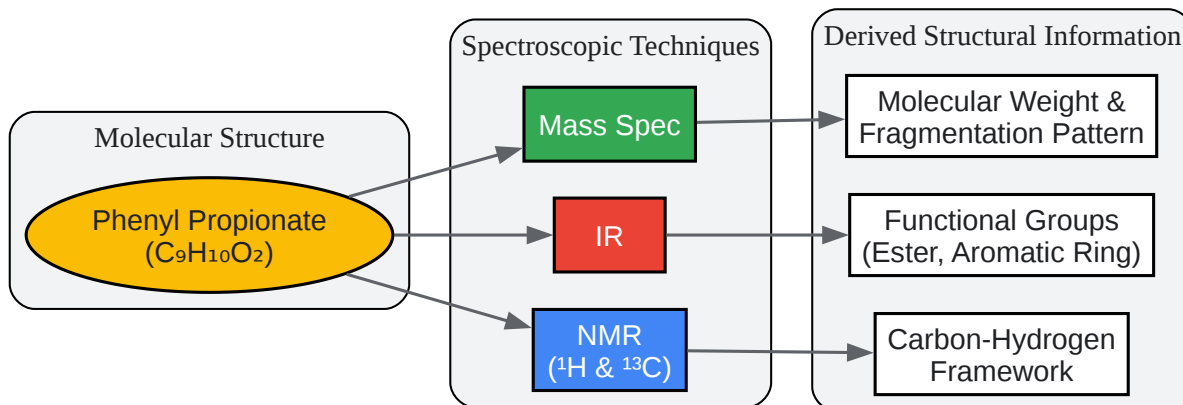
## Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **phenyl propionate**.



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Caption: Experimental workflow for the spectroscopic analysis of **phenyl propionate**.



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